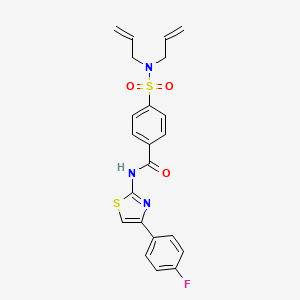![molecular formula C24H17BrClN3O5 B2401897 (Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide CAS No. 522656-16-2](/img/structure/B2401897.png)
(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound’s name suggests it is an organic molecule with multiple functional groups, including an amide, a nitrile, and several aromatic rings.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used.Molecular Structure Analysis
The structure of the compound could be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, while the nitrile group could undergo addition reactions.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, solubility, and stability, could be determined using various analytical techniques.Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
- Identification of Metabolites : A study identified major metabolites in rat plasma, bile, urine, and faeces after intravenous administration of a related compound, ZJM-289. This research provides insights into the metabolism of such compounds in vivo, which is crucial for understanding their pharmacokinetics and potential therapeutic applications (Li et al., 2011).
Organic Synthesis and Chemical Properties
- Enantiodivergence in Reduction : Research on enones similar to the compound revealed insights into the bioreduction processes, showing how different substituents can influence the outcome (Paula et al., 2013).
- Enantioselective Michael Reactions : Studies on the Michael reaction of similar compounds have shown that they can produce adducts with good to excellent diastereoselectivity, important for synthesizing specific stereoisomers of pharmaceuticals (Revial et al., 2000).
Corrosion Inhibition
- Inhibition in Acidic Environments : Research demonstrated that certain N-phenyl-benzamide derivatives, structurally similar to the compound , effectively inhibit corrosion in acidic environments, indicating potential applications in materials science and engineering (Mishra et al., 2018).
Radiochemistry
- Nucleophilic Fluorination : A study explored the feasibility of using nucleophilic displacement for radiolabeling, which is crucial in developing radiotracers for positron emission tomography (PET) imaging (Katoch-Rouse et al., 2003).
Biochemical Research
- Study of Antitumor Effects : A research paper focused on the synthesis and evaluation of phenyl-substituted compounds for their antitumor effects, relevant for understanding the therapeutic potential of such compounds in cancer treatment (Lin & Sartorelli, 1976).
Drug Synthesis and Characterization
- Synthesis of Entacapone : A study detailed a new synthesis route for entacapone, a drug used in Parkinson's disease treatment. This demonstrates the compound's relevance in medicinal chemistry (Harisha et al., 2015).
Safety And Hazards
The safety and hazards associated with the compound would depend on its reactivity and biological activity. Standard safety data sheets (SDS) would provide information on handling, storage, and disposal.
Zukünftige Richtungen
Future research on the compound might involve further studies of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity in more detail, or exploring its potential uses in fields such as medicine or materials science.
Eigenschaften
IUPAC Name |
(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrClN3O5/c1-33-22-4-2-3-16(23(22)34-14-15-5-7-18(25)8-6-15)11-17(13-27)24(30)28-21-10-9-19(29(31)32)12-20(21)26/h2-12H,14H2,1H3,(H,28,30)/b17-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKMYNWTNYOHOZ-BOPFTXTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,NZ)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2401815.png)
![1-(4-Fluorophenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2401816.png)
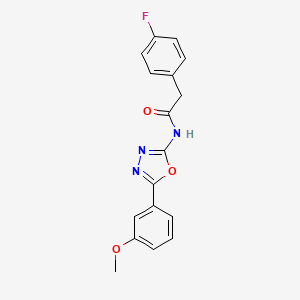
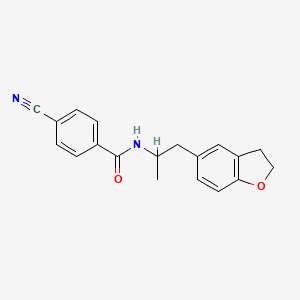
![6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B2401819.png)
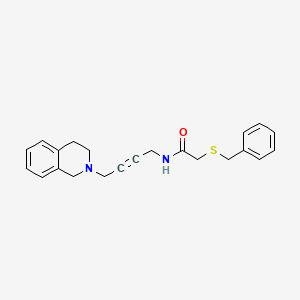
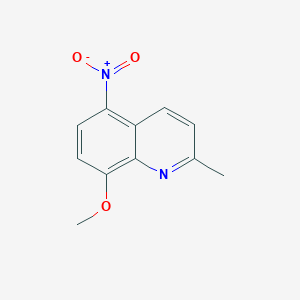
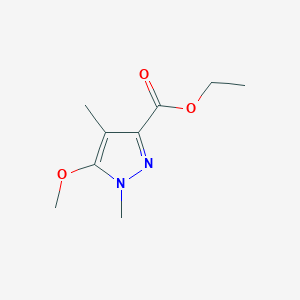
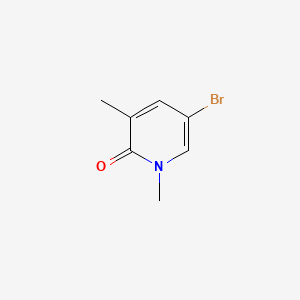
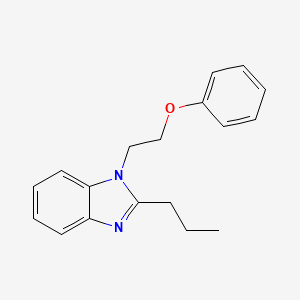
![N-(2-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2401833.png)

